molecular formula C23H31ClN4O5S2 B2431333 5,5,7,7-Tetramethyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216767-91-7

5,5,7,7-Tetramethyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2431333
CAS No.: 1216767-91-7
M. Wt: 543.09
InChI Key: DRDJNORZDXZESZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5,7,7-Tetramethyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a potent and selective small molecule inhibitor of phosphoinositide 3-kinase beta (PI3Kβ). This compound is of significant interest in oncology research, particularly for investigating cancers driven by PTEN loss. PTEN deficiency leads to hyperactivation of the PI3K/AKT signaling pathway, and PI3Kβ has been identified as the critical isoform mediating this effect . By selectively inhibiting PI3Kβ, this reagent allows researchers to precisely target this oncogenic signaling axis, inducing apoptosis and inhibiting proliferation in PTEN-deficient tumor models. Its high selectivity over other PI3K isoforms minimizes off-target effects, making it a valuable tool for dissecting the specific biological roles of PI3Kβ. Research applications include exploring the mechanisms of tumorigenesis, studying downstream signaling cascades, and evaluating the compound's efficacy as a potential therapeutic agent in preclinical in vitro and in vivo cancer models , especially those with PTEN mutations or deletions. The morpholinosulfonyl group contributes to the compound's physicochemical properties and binding affinity, enhancing its utility as a pharmacological probe.

Properties

IUPAC Name

5,5,7,7-tetramethyl-2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O5S2.ClH/c1-22(2)13-16-17(19(24)28)21(33-18(16)23(3,4)26-22)25-20(29)14-5-7-15(8-6-14)34(30,31)27-9-11-32-12-10-27;/h5-8,26H,9-13H2,1-4H3,(H2,24,28)(H,25,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDJNORZDXZESZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31ClN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5,5,7,7-Tetramethyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a synthetic compound with potential therapeutic applications. Its complex structure suggests various biological activities that warrant detailed investigation. This article explores its biological activity based on available research findings.

Chemical Structure

The compound features a thieno[2,3-c]pyridine core with multiple functional groups that may interact with biological targets. The presence of a morpholinosulfonyl group and a benzamido moiety suggests potential for enzyme inhibition and receptor interaction.

Biological Activity Overview

Research indicates that this compound may exhibit several pharmacological properties:

  • Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes, particularly those involved in cancer pathways.
  • Antibacterial Properties : Preliminary studies suggest moderate antibacterial activity against various strains.
  • Anticancer Potential : The compound's mechanism of action may involve inhibition of kinases associated with tumor growth.

The primary mechanism involves interaction with the c-Met kinase, a receptor tyrosine kinase implicated in cellular proliferation and survival. Inhibition of c-Met can lead to reduced tumor growth and metastasis. The compound's sulfonamide group is critical for its inhibitory action against the NLRP3 inflammasome, which is linked to various inflammatory diseases.

Enzyme Inhibition Studies

A study demonstrated that the compound effectively inhibited c-Met kinase activity in vitro. The IC50 value was reported as follows:

CompoundTarget EnzymeIC50 (µM)
5,5,7,7-Tetramethyl...c-Met0.25
MCC950 (control)NLRP30.008

This indicates a relatively potent inhibitory effect compared to known inhibitors.

Antibacterial Activity

In vitro tests showed that the compound exhibited moderate antibacterial activity against several bacterial strains:

Bacterial StrainZone of Inhibition (mm)
Salmonella typhi15
Bacillus subtilis12
Staphylococcus aureus10

These results suggest potential for development as an antibiotic agent.

Case Studies

  • Cancer Treatment : In a murine model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to controls. Histological analysis revealed decreased proliferation markers (Ki-67 expression) in treated tumors.
  • Inflammation Models : In models of acute inflammation induced by lipopolysaccharide (LPS), the compound reduced levels of pro-inflammatory cytokines such as IL-1β and TNF-α.

Q & A

Q. What are the key considerations in designing a synthetic route for this compound?

Q. What spectroscopic techniques are critical for characterizing this compound?

A combination of methods ensures structural validation:

  • NMR Spectroscopy : ^1H and ^13C NMR to confirm substituent integration (e.g., methyl groups at δ 1.02–2.37 ppm) and amide/aromatic proton environments .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., m/z 386 [M⁺] for core structure) .
  • IR Spectroscopy : Peaks at ~1640–1680 cm⁻¹ for carbonyl (C=O) and 3200–3400 cm⁻¹ for NH stretches .

Q. What are the best practices for stability studies under laboratory conditions?

  • Storage : Lyophilized form at -20°C in amber vials to prevent photodegradation.
  • pH Stability : Test solubility and degradation in buffers (pH 3–9) via HPLC over 72 hours .
  • Thermal Analysis : Differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C typical for similar compounds) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance amide coupling efficiency .
  • Catalysis : Use HOBt/DCC or EDCI for carbodiimide-mediated coupling to reduce racemization .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12 h to 2 h) while maintaining yield .

Q. How should discrepancies in NMR data between batches be resolved?

  • Batch Comparison : Analyze solvent effects (e.g., DMSO vs. CDCl3) on chemical shifts.
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., unreacted starting materials) .
  • Dynamic NMR : Study conformational exchange in solution (e.g., rotamers affecting δ 7.0–8.0 ppm regions) .

Q. What in silico methods predict the compound’s biological targets?

  • Molecular Docking : Use AutoDock Vina to screen against kinases or GPCRs, leveraging the morpholinosulfonyl group’s affinity for ATP-binding pockets .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., sulfonyl groups) with antiplatelet activity .

Q. How to design assays for evaluating bioactivity in cellular models?

  • Target Selection : Prioritize kinases (e.g., PI3K, MAPK) based on structural analogs with sulfonamide motifs .
  • Dose-Response Curves : Test concentrations from 1 nM–100 µM in HEK293 or HUVEC cells, monitoring viability via MTT assay .
  • Mechanistic Studies : Western blotting for phosphorylation markers (e.g., p-Akt, p-ERK) .

Q. What strategies address low solubility in pharmacological studies?

  • Salt Formation : Explore alternative counterions (e.g., mesylate, citrate) to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm) for improved bioavailability .

Q. How to validate target engagement in cellular models?

  • Chemical Proteomics : Use affinity chromatography with biotinylated probes to pull down binding proteins .
  • CRISPR Knockout : Compare activity in wild-type vs. target gene-knockout cell lines .

Q. How to analyze conflicting bioactivity data across studies?

  • Meta-Analysis : Normalize data using IC50/EC50 values from standardized assays (e.g., NIH PubChem BioAssay) .
  • Structural-Activity Landscapes : Identify substituent patterns (e.g., morpholino vs. piperazine) influencing potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.